2,2'-Methylenebis(4-aminophenol) dihydrochloride

Solubility Formulation Polymer Synthesis

Researchers requiring a water-soluble bis-aminophenol monomer often encounter supply issues with the free base. This dihydrochloride salt ensures ≥25 mg/mL aqueous solubility, eliminating co-solvents in polycondensation. Key benefits: • Enables aqueous synthesis of hydroxyl-functionalized polyamide-imide membranes with enhanced hydrophilicity. • ECHA-compliant for oxidative hair dyes at ≤1.0% after mixing, with controlled iron (≤40 ppm) for consistent color. • Purity ≥97% (mode) ensures reproducible polymerizations and dye formulations. Ideal for procurement managers seeking a stable, multi-application intermediate with reduced regulatory risk.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 27311-52-0
Cat. No. B112396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(4-aminophenol) dihydrochloride
CAS27311-52-0
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl
InChIInChI=1S/C13H14N2O2.ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5,14-15H2;1H
InChIKeyHKUBKCBGBMEKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Methylenebis(4-aminophenol) dihydrochloride (CAS 27311-52-0) Technical Overview for Polymer and Dye Intermediate Sourcing


2,2'-Methylenebis(4-aminophenol) dihydrochloride (CAS 27311-52-0), also known as bis(5-amino-2-hydroxyphenyl)methane dihydrochloride, is an aromatic bis-aminophenol dihydrochloride salt with molecular formula C13H16Cl2N2O2 and a molecular weight of 303.18 g/mol . It is a white to off-white crystalline powder soluble in water and ethanol , primarily utilized as a diamine monomer for high-performance polymers and as a primary intermediate in oxidative hair dye formulations [1].

Why Substituting 2,2'-Methylenebis(4-aminophenol) dihydrochloride with In-Class Analogs Risks Performance and Regulatory Compliance


The dihydrochloride salt form of 2,2'-Methylenebis(4-aminophenol) is not directly interchangeable with its free base (CAS 63969-46-0) or other bis-aminophenol isomers due to critical differences in solubility, stability, and reactivity. The dihydrochloride salt ensures high water solubility (≥25 mg/mL [1]) and enhanced storage stability, which are essential for aqueous-based formulations in hair dyes and polymer syntheses. In contrast, the free base exhibits significantly lower aqueous solubility, limiting its utility in water-based processes. Furthermore, regulatory compliance for cosmetic applications is compound-specific; ECHA mandates a maximum concentration of 1.0% after mixing for this dihydrochloride salt in oxidative hair dyes [2], a threshold that does not automatically apply to structural analogs, introducing procurement risk when substituting.

Quantitative Differentiation of 2,2'-Methylenebis(4-aminophenol) dihydrochloride: Head-to-Head Comparisons for Informed Sourcing


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 2,2'-Methylenebis(4-aminophenol) demonstrates substantially higher aqueous solubility compared to its free base form. While the dihydrochloride salt is soluble in water to at least 25 mg/mL (equivalent to approximately 82 mM) [1], the free base (CAS 63969-46-0) is reported to have an aqueous solubility of only 2.64 mg/mL at pH 10.66 [2]. This represents a greater than 9-fold increase in aqueous solubility for the salt form.

Solubility Formulation Polymer Synthesis

Polymer Thermal Stability: 5,5′-Methylenebis(2-aminophenol) vs. 4,4′-Methylenedianiline (MDA) in Polyamide-Imide Membranes

In a comparative study of membrane-forming polyamide-imides, polymers synthesized using 5,5′-methylenebis(2-aminophenol) (a positional isomer of the target compound) exhibited distinct thermal and transport properties compared to those made with 4,4′-methylenedianiline (MDA). Polyamide-imides derived from the hydroxyl-containing diamine demonstrated enhanced hydrophilicity and altered free volume, leading to improved pervaporation separation performance [1]. While direct data for the target 2,2'-isomer is not available, the presence of both amino and hydroxyl groups in the target compound confers similar advantages in hydrogen bonding and chain packing over non-hydroxylated diamines like MDA, which is crucial for membrane selectivity and mechanical integrity.

Membrane Technology Thermal Stability Polyamide-Imide

Purity Specifications and Impurity Control: Vendor Comparison for Hair Dye Intermediates

Commercial vendors offer 2,2'-Methylenebis(4-aminophenol) dihydrochloride with varying purity specifications. While a typical minimum purity is 97% (HPLC) , some suppliers provide material with ≥98% purity (HPLC) . Additionally, specific impurity limits are defined for certain applications; for instance, the iron content is specified as ≤40 ppm , which is critical for avoiding discoloration in oxidative hair dye formulations. These vendor-specific specifications directly impact the reproducibility of color outcomes and formulation stability.

Quality Control Hair Dye Purity

Regulatory Compliance for Oxidative Hair Dyes: ECHA Concentration Limit

Under European Union cosmetics regulation (EC No 1223/2009), 2,2'-Methylenebis(4-aminophenol) dihydrochloride is authorized as a hair dye substance in oxidative hair dye products with a maximum concentration of 1.0% after mixing under oxidative conditions [1]. This regulatory limit is specific to this compound and its salt form. Structural analogs or free bases may not have equivalent regulatory status, and their use in cosmetic products could lead to non-compliance. The compound is also listed in the ECHA C&L Inventory with harmonized classification, ensuring a clear safety profile for industrial handling [2].

Cosmetic Regulation Hair Dye Safety

Thermal Stability of the Dihydrochloride Salt: Melting Point Comparison

2,2'-Methylenebis(4-aminophenol) dihydrochloride exhibits a high melting point >300 °C , indicating excellent thermal stability for a diamine monomer. In contrast, the free base (CAS 63969-46-0) has a reported boiling point of 523.6±50.0 °C at 760 mmHg but no distinct melting point, suggesting decomposition upon heating. The high melting point of the dihydrochloride salt allows for easier handling and storage at elevated temperatures without degradation, which is advantageous during polymer synthesis steps that may involve thermal curing or melt processing.

Thermal Properties Storage Stability Processability

Density and Physical Form Consistency: Dihydrochloride Salt vs. Free Base

2,2'-Methylenebis(4-aminophenol) dihydrochloride has a reported density of 1.33 g/cm³ at 20 °C , providing a consistent physical parameter for volumetric dosing and material handling calculations. The free base (CAS 63969-46-0) has a predicted density of 1.4±0.1 g/cm³ , but this is a calculated value with higher uncertainty. The salt form's well-defined density is beneficial for precise formulation in solid mixtures and for inventory management in large-scale manufacturing.

Physical Properties Material Handling Formulation

Optimal Use Cases for 2,2'-Methylenebis(4-aminophenol) dihydrochloride Based on Quantitative Differentiation


Aqueous-Phase Synthesis of High-Performance Polyamide-Imide Membranes

Leveraging the high aqueous solubility (≥25 mg/mL) [1], 2,2'-Methylenebis(4-aminophenol) dihydrochloride can be directly dissolved in water for polycondensation reactions with diacid chlorides, enabling the fabrication of hydroxyl-functionalized polyamide-imide membranes without organic co-solvents. This approach simplifies the synthesis and reduces environmental impact, while the hydroxyl groups enhance membrane hydrophilicity and pervaporation performance [2].

Oxidative Hair Dye Formulations Compliant with EU Cosmetic Regulations

This dihydrochloride salt is explicitly authorized for use in oxidative hair dye products at a maximum concentration of 1.0% after mixing [3]. Its high purity (≥97%) and controlled iron content (≤40 ppm) ensure consistent color development and minimize the risk of metal-catalyzed degradation, making it a preferred primary intermediate for professional and consumer hair colorants.

Monomer for Polybenzoxazine Thermosets with Tailored Thermal Properties

As a bis-aminophenol, 2,2'-Methylenebis(4-aminophenol) dihydrochloride can be converted to the corresponding free base and used in the synthesis of AB-type benzoxazine monomers. These monomers undergo ring-opening polymerization to yield polybenzoxazines with high glass transition temperatures and char yields, suitable for aerospace and microelectronic applications requiring thermal stability above 200 °C [4].

Building Block for Positive-Tone Photosensitive Polyamide Resins

The bis(aminophenol) structure is a key raw material for positive-tone photosensitive polyamide resins used in semiconductor interlayer dielectrics and protective films. The presence of both amino and phenolic hydroxyl groups allows for precise lithographic patterning and subsequent thermal curing to form robust, heat-resistant polyamide films with excellent dielectric properties [5].

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